APX001A APX001A APX001A is the first-in-class inhibitor of the fungal protein Gwt1 (GPI-anchored wall transfer protein 1) in the glycosylphosphatidylinositol (GPI) biosynthesis pathway.
Brand Name: Vulcanchem
CAS No.: 936339-60-5
VCID: VC0519195
InChI: InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24)
SMILES: C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N
Molecular Formula: C21H18N4O2
Molecular Weight: 358.4 g/mol

APX001A

CAS No.: 936339-60-5

Cat. No.: VC0519195

Molecular Formula: C21H18N4O2

Molecular Weight: 358.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

APX001A - 936339-60-5

Specification

CAS No. 936339-60-5
Molecular Formula C21H18N4O2
Molecular Weight 358.4 g/mol
IUPAC Name 3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine
Standard InChI InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24)
Standard InChI Key WSEKTEUGRLFBSE-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N
Canonical SMILES C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N
Appearance Solid powder

Introduction

Mechanism of Action: Targeting Conserved Fungal Pathways

Gwt1 Inhibition and GPI Anchor Disruption

APX001A selectively binds to the fungal Gwt1 enzyme, which catalyzes the inositol acylation step in GPI anchor synthesis . GPI anchors mediate the covalent attachment of over 120 proteins to the fungal cell wall and membrane, including adhesins, proteases, and immune evasion factors . Inhibition of Gwt1 prevents proper localization of these proteins, leading to:

  • Loss of cell wall structural integrity due to impaired cross-linking of mannoproteins to β-1,6-glucan

  • Enhanced immunogenicity via unmasking of β-glucan, promoting phagocyte recognition

  • Suppressed biofilm formation and hyphal transition in Candida spp.

Comparative studies show >1,000-fold selectivity for fungal Gwt1 over the human ortholog PIG-W, minimizing off-target effects .

Combination PartnerFungal SpeciesSynergy OutcomeSource
CaspofunginAspergillus fumigatus4.2 log reduction in lung burden vs. monotherapy
VoriconazoleCandida albicans99.9% killing in biofilm models
Amphotericin BCryptococcus neoformans3.1-fold increase in survival time

This synergy arises from complementary mechanisms: echinocandins inhibit β-1,3-glucan synthesis, while APX001A disrupts GPI-dependent cell wall maturation .

Preclinical Efficacy: In Vitro and Animal Model Data

In Vitro Susceptibility Profiling

APX001A exhibits broad-spectrum activity against 1,200+ clinical isolates, as shown in Table 1 .

Table 1: APX001A MIC Values Against Key Fungal Pathogens

OrganismMIC50 (mg/L)MIC90 (mg/L)Resistant Strain Activity
Candida auris0.0020.008Active against azole-resistant isolates
Aspergillus fumigatus0.030.06Effective against TR34/L98H mutants
Candida glabrata0.0150.03Retains potency in FKS mutant strains
Scedosporium apiospermum0.120.25Superior to voriconazole/posaconazole

Notably, APX001A maintains potency against Candida strains with elevated MICs to fluconazole (≥64 mg/L) and caspofungin (≥2 mg/L) .

In Vivo Efficacy in Murine Models

In immunosuppressed mice with invasive pulmonary aspergillosis, APX001 (dosed at 78 mg/kg BID) achieved:

  • 100% survival at 21 days vs. 0% in placebo (p<0.001)

  • 4.2 log10 reduction in lung fungal burden (p<0.01 vs. control)

  • Histopathological clearance comparable to posaconazole

For central nervous system candidiasis, APX001A reduced brain fungal counts by 3.8 log10 CFU/g versus untreated controls (p<0.001) .

Pharmacokinetics and Human Dose Projections

Phase 1 Clinical Trial Findings

A double-blind, placebo-controlled study (NCT03604705) in 166 healthy volunteers established:

ParameterSingle Dose (350 mg IV)Multiple Dose (600 mg/day x14)
Cmax (μg/mL)12.3 ± 1.215.8 ± 2.1
AUC0-24 (μg·h/mL)92.4 ± 7.7245 ± 18
t1/2 (h)58.3 ± 6.562.1 ± 7.8

Dose proportionality was observed from 10–600 mg, with 93% oral bioavailability unaffected by food . Steady-state concentrations exceeded the APX001A EC90 for Aspergillus (0.06 mg/L) by 40-fold .

Pharmacodynamic Target Attainment

Monte Carlo simulations predict a ≥95% probability of target attainment (fAUC/MIC >25) for:

  • Candida spp. at MIC ≤0.12 mg/L with 600 mg daily

  • Aspergillus spp. at MIC ≤0.25 mg/L with 400 mg BID

This aligns with the epidemiological cutoff values (ECVs) for over 95% of clinical isolates .

Comparative Advantages Over Existing Antifungals

APX001A addresses three critical unmet needs in medical mycology:

  • Multidrug-Resistant Pathogens: Retains full activity against Candida with FKS1 and ERG11 mutations

  • Central Nervous System Penetration: Achieves brain/plasma ratios of 0.6–0.8 in primates, surpassing fluconazole

  • Outpatient Oral Therapy: 90% oral bioavailability enables step-down IV-to-PO conversion

In contrast to polyenes, APX001A lacks nephrotoxicity, and unlike echinocandins, it provides fungicidal activity against Aspergillus .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator